Sma ester

Description

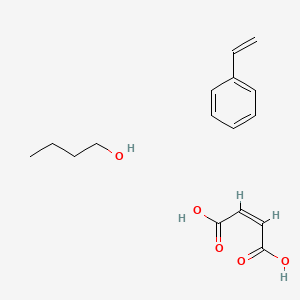

Structure

2D Structure

Properties

CAS No. |

54991-66-1 |

|---|---|

Molecular Formula |

C16H22O5 |

Molecular Weight |

294.34 g/mol |

IUPAC Name |

butan-1-ol;(Z)-but-2-enedioic acid;styrene |

InChI |

InChI=1S/C8H8.C4H4O4.C4H10O/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;1-2-3-4-5/h2-7H,1H2;1-2H,(H,5,6)(H,7,8);5H,2-4H2,1H3/b;2-1-; |

InChI Key |

HENWYMAZWHQQBO-FJOGWHKWSA-N |

SMILES |

CCCCO.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCCCO.C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCCO.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

Synonyms |

poly(styrene-co-maleic acid)butyl ester SMA este |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Sma Ester Development

Fundamental Esterification Reactions of Styrene-Maleic Anhydride (B1165640) Copolymers

Esterification of SMA copolymers involves the ring-opening reaction of the maleic anhydride units with alcohols. This reaction can lead to either mono-esterified or di-esterified products, depending on the reaction conditions and the stoichiometry of the reactants. The anhydride group in the SMA copolymer is highly reactive, making it a suitable site for nucleophilic attack by alcohols. core.ac.uk

Mono-Esterification Pathways

Mono-esterification occurs when one of the carbonyl carbons of the maleic anhydride ring reacts with an alcohol, leading to the formation of an ester linkage and a free carboxylic acid group within the same repeat unit. This reaction typically proceeds under milder conditions compared to di-esterification. The mechanism generally involves the nucleophilic attack of the alcohol's hydroxyl group on one of the anhydride carbonyls, followed by the opening of the anhydride ring. This results in a structure containing both an ester group and a carboxylic acid group. The degree of mono-esterification can be controlled by adjusting the reaction time, temperature, catalyst (if used), and the molar ratio of alcohol to anhydride units. Studies have shown that the rate of mono-esterification can be influenced by the chain length of the reacting alcohol, with longer aliphatic chains potentially showing increased reaction rates in some cases. sphinxsai.comresearchgate.netresearchgate.net

Research findings on mono-esterification have demonstrated the successful synthesis of SMA copolymers partially esterified with various alcohols, including primary, secondary, and tertiary alcohols. For instance, studies have reported the mono-esterification of SMA with alcohols like 2-propanol, sec-butanol, and tert-butanol, typically using catalysts such as 4-dimethylaminopyridine. researchgate.nettandfonline.com The degree of esterification has been determined using techniques like FTIR spectroscopy, which shows the decrease in characteristic anhydride peaks and the appearance of ester and acid group peaks. sphinxsai.comippi.ac.irresearchgate.net

Di-Esterification Mechanisms

Di-esterification involves the reaction of both carbonyl carbons of the maleic anhydride-derived succinic anhydride ring with alcohol molecules, resulting in the formation of two ester linkages within the repeat unit. This typically requires more forcing conditions, such as higher temperatures or the use of catalysts, and a sufficient molar excess of the alcohol. The mechanism involves the initial mono-esterification, followed by the esterification of the free carboxylic acid group formed in the first step with another molecule of alcohol. This second esterification step is generally slower and may require activation of the carboxylic acid group or removal of water to drive the equilibrium towards the ester product, similar to a Fischer esterification process. masterorganicchemistry.com

While mono-esterification is more commonly reported for introducing specific functionalities while retaining some acidic character, di-esterification can be employed to further modify the polymer's properties, such as hydrophobicity. Studies have investigated the di-esterification of SMA with alcohols, sometimes in the presence of other reagents like dimethyl sulfoxide (B87167) (DMSO), although the exact mechanisms and resulting structures can be complex and may involve intermediate adducts. sphinxsai.comresearchgate.net

Selective Esterification Strategies

Selective esterification aims to control which of the two carbonyl groups in the maleic anhydride repeat unit is esterified, or to achieve a specific degree of esterification along the polymer chain. While the two carbonyls in the symmetric maleic anhydride monomer are equivalent, once incorporated into the polymer backbone and potentially mono-esterified, the resulting structure is asymmetric, presenting opportunities for selective reactions. However, achieving high regioselectivity in the esterification of SMA can be challenging due to the polymeric nature and potential for neighboring group effects.

Strategies for selective esterification often involve controlling reaction conditions, such as temperature, solvent, catalyst choice, and the order of addition of reactants. The use of specific catalysts can favor the reaction at one site over the other. Additionally, the structure of the alcohol can play a role in selectivity due to steric or electronic effects. Research in this area focuses on developing methodologies to achieve better control over the esterification process, potentially leading to SMA esters with tailored structures and properties.

Controlled Polymerization Techniques for SMA Ester Precursors

The properties of SMA esters are significantly influenced by the characteristics of the parent SMA copolymer, including its molecular weight, molecular weight distribution, and monomer sequence distribution. Controlled polymerization techniques offer advantages over traditional free-radical polymerization in synthesizing SMA precursors with better-defined architectures.

Free-Radical Polymerization for Copolymer Backbone Synthesis

Traditional free-radical polymerization is a common method for synthesizing styrene-maleic anhydride copolymers. This method typically involves the use of radical initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide, BPO), to initiate the copolymerization of styrene (B11656) and maleic anhydride monomers. researchgate.netmemtein.commdpi.com The copolymerization of styrene and maleic anhydride exhibits a strong tendency towards alternation, particularly when equimolar or near-equimolar ratios of monomers are used, due to the formation of charge-transfer complexes between the electron-donating styrene and the electron-accepting maleic anhydride. memtein.comrsc.org

While free-radical polymerization is relatively simple and widely used, it can lead to copolymers with broad molecular weight distributions and limited control over the polymer chain architecture, especially at imbalanced monomer feed ratios, where compositional drift can occur. memtein.com However, studies have explored the use of chain transfer agents, such as iodoform (B1672029) or specific chain transfer agents like 4-methylpent-1-ene-2,4-diyl diphenyl (α-MSD), in free-radical copolymerization to achieve some degree of molecular weight control. mdpi.combuct.edu.cn

Reversible-Deactivation Radical Polymerization (RDRP) for Molecular Architecture Control

Reversible-Deactivation Radical Polymerization (RDRP), also known as controlled radical polymerization (CRP), techniques provide better control over molecular weight, molecular weight distribution (dispersity), and polymer architecture compared to conventional free-radical polymerization. memtein.comresearchgate.netresearchgate.net Techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) have been successfully applied to the copolymerization of styrene and maleic anhydride. core.ac.ukmemtein.comresearchgate.netmemtein.comrsc.org

RAFT polymerization, in particular, is a versatile RDRP method suitable for copolymerizing styrene and maleic anhydride, yielding copolymers with controlled molecular weights and narrow dispersities (Đ < 1.20). researchgate.netmemtein.comrsc.org This technique allows for the synthesis of SMA copolymers with targeted molecular weights and the potential for creating block copolymer architectures, such as blocks of alternating styrene-maleic anhydride followed by styrene homopolymer blocks, especially when an excess of styrene is used. memtein.commemtein.com NMP has also been used, although it may require higher temperatures in some cases. memtein.comresearchgate.netcmu.edu

The ability to control the molecular weight and dispersity of the SMA precursor is crucial for tailoring the properties of the resulting this compound, influencing factors such as solubility, viscosity, and interactions in various applications. researchgate.netmemtein.comrsc.orgacs.org RDRP techniques enable the synthesis of well-defined SMA copolymers with controlled chain lengths and compositions, which are valuable for fundamental studies and for developing SMA esters with specific performance characteristics. researchgate.netrsc.orgacs.org

Here is a data table summarizing some research findings on SMA esterification:

| SMA Copolymer Characteristics (Styrene:MA Ratio, MW) | Alcohol Used | Catalyst (if any) | Solvent | Reaction Conditions | Degree of Esterification (%) | Characterization Methods Used | Source |

| Alternating SMA | Propanol, Butanol, Octanol, etc. | None | Tetrahydrofuran | 25°C, various times | Varied with alcohol chain length | FTIR, Elemental Analysis | sphinxsai.com |

| SMA | 2-propanol, sec-butanol, tert-butanol | 4-dimethylaminopyridine | Tetrahydrofuran | 65°C | 68-85 | FT-IR, GPC, DSC | researchgate.nettandfonline.com |

| SMA (varied ratios) | Long fatty alcohols (octanol, tetradecanol, octadecanol) | Not specified | Not specified | Esterification reaction | Decrease in anhydride peaks observed | FT-IR, 1H NMR, DSC, ATR-FT-IR | researchgate.net |

| SMA (1:1) | Phenethylamine | Triethylamine (B128534) | DMF (dry) | ~60°C, 3 days | Not explicitly quantified, product characterized | FT-IR, 1H NMR, GPC, UV, Fluorescence | acs.org |

| SMA 1440 | 2-butoxyethanol | Not specified | Aqueous base | Varied temperatures (~80°C) | Affected by temperature and impurities | Not explicitly quantified, impact on protein extraction studied | memtein.comnsf.govnih.gov |

Note: The "Degree of Esterification (%)" column indicates reported ranges or observations related to the extent of the reaction based on the provided sources.

Here is a data table summarizing some research findings on Controlled Polymerization of SMA precursors:

| Polymerization Technique | Monomer Ratio (Styrene:MA) | Initiator/Catalyst | Solvent (if any) | Molecular Weight (Mn or Mw) | Dispersity (Đ) | Structure/Architecture | Source |

| RAFT | Not specified | RAFT agent | Not specified | Controlled | Low (<1.20) | Alternating | core.ac.ukresearchgate.net |

| RAFT | Excess Styrene | RAFT agent | Not specified | Controlled | Narrow | Block (SMA-b-Styrene) | memtein.commemtein.com |

| RAFT | 2:1, 3:1, 4:1 | AIBN, RAFT agent | Not specified | ~1.4–6 kDa (Mw) | 1.1 < Đ < 1.6 | Periodic (2:1) | researchgate.netacs.org |

| RAFT | 1:1 | RAFT agent | DMF | Controlled | Low | Alternating | rsc.orgnih.gov |

| Free Radical | 1:1 | BPO, AIBN, etc. | Bulk, THF, DMF, etc. | Varied | Broad | Alternating tendency | researchgate.netmemtein.comrsc.org |

| Free Radical | 1:1, 5:1 | AIBN, Iodoform (CTA) | Not specified | Controlled (with CTA) | Not specified | Alternating tendency, Block (with CTA) | buct.edu.cn |

| Free Radical | Not specified | BPO, α-MSD (CTA) | Not specified | Controlled (with CTA) | Not specified | Not specified | mdpi.com |

| NMP | Not specified | TEMPO, etc. | Not specified | Controlled | Narrow | Alternating tendency | memtein.comcmu.edu |

Note: CTA = Chain Transfer Agent.

Solvent-Based Polymerization Methodologies

Solvent-based polymerization is a common approach for the synthesis of SMA copolymers and their subsequent esterification. The choice of solvent significantly impacts the reaction efficiency and the properties of the resulting polymer. For the synthesis of SMA-EA (an esterified SMA), SMA can be dissolved in anhydrous NMP (N-Methyl-2-Pyrrolidone), followed by the addition of ethanolamine. rsc.org Triethylamine (Et3N) can be used as a base in this reaction, which is typically stirred at elevated temperatures, such as 70°C. rsc.org After the reaction, the polymer can be precipitated by adding an acidic solution, such as 0.1 M HCl. rsc.org The resulting precipitate is then washed and can be redissolved in a basic solution, like 1 M NaOH, and heated to facilitate further reaction or purification steps. rsc.org Another example involves dissolving SMA in minimal DMF (Dimethylformamide) for reaction with aminoethanol and triethylamine at room temperature. nih.gov The polymer can then be precipitated using diethyl ether. nih.gov Solution polymerization methods can also be used to produce other ester-containing polymers, utilizing solvents such as dimethyl sulfoxide and initiators like triethylamine. researchgate.net For the synthesis of (meth)acrylic acid ester polymers, solvents not containing aromatic solvents, such as alcohol solvents and carbonyl group-containing solvents, can be used. google.com Aliphatic alcohols containing 3 or 4 carbon atoms and dialkyl carbonates are also suitable polymerization solvents. google.com

Catalysis and Reaction Environment Optimization

The esterification of SMA copolymers to form SMA esters involves the reaction of the maleic anhydride groups with alcohols. This reaction is often catalyzed, and optimizing the reaction environment, including the choice of catalyst, solvent system, temperature, and pressure, is crucial for achieving high yields and desired product properties.

Role of Acidic and Basic Catalysts in Esterification

Esterification reactions, including the esterification of anhydride rings in SMA, can be catalyzed by both acidic and basic catalysts. mdpi.com For the esterification of carboxylic acids with alcohols, common acid catalysts include p-toluenesulphonic acid, phosphoric acid, and sulfuric acid. mdpi.comresearchgate.netchemguide.co.uk Dry hydrogen chloride gas can also be used in some cases, particularly for aromatic esters. chemguide.co.uk Acid catalysts facilitate the reaction by protonating the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. chemguide.co.uk

Basic catalysts, such as sodium hydroxide (B78521), sodium ethoxide, and sodium methoxide, are also commonly used in esterification reactions, particularly in transesterification. mdpi.comaocs.org In the context of this compound synthesis, basic conditions are often employed in post-polymerization modification or purification steps, such as hydrolyzing SMA in NaOH aqueous solution rsc.org or redissolving precipitated SMA-EA in 1 M NaOH. rsc.org However, it is important to note that basic conditions can also lead to saponification, cleaving ester linkages, particularly at higher temperatures. memtein.com Therefore, careful control of basic conditions is necessary when ester linkages are present in the desired this compound product.

Heterogeneous acid catalysts, such as Amberlyst 15, H-ZSM-5, and H-beta zeolites, have also been investigated for esterification reactions. mdpi.com While Amberlyst 15 is suitable, it can degrade at temperatures above 120°C. mdpi.com Zeolites can have limitations due to small pore sizes, which can hinder reactions with large organic molecules. mdpi.com

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent system plays a critical role in the efficiency and selectivity of this compound synthesis. Solvents can influence the solubility of reactants and catalysts, the reaction rate, and the position of the reaction equilibrium. For esterification reactions, using a large excess of the alcohol reactant can drive the equilibrium towards the formation of the ester. aocs.orgwikipedia.org Removing water, a byproduct of esterification, can also shift the equilibrium towards product formation. aocs.orgmdpi.comrsc.org

Hydrophobic solvents, particularly hydrocarbons, are often used in enzymatic esterification studies as they can reduce the concentration of reagents and minimize negative effects on enzyme performance. mdpi.com These solvents can also increase the pKa of acids, favoring the non-ionized forms required for the esterification equilibrium. mdpi.com However, the use of green solvents in enzymatic short-chain ester synthesis is still developing. mdpi.com

In the synthesis of SMA derivatives, solvents like anhydrous NMP rsc.org and DMF nih.gov have been successfully employed. The solubility of acrylic ester polymers, which also contain ester groups, is influenced by the nature of the ester side chain and the solvent polarity. free.fr Polymers with shorter, more polar side chains tend to dissolve in polar solvents like ether alcohols, ketones, and esters, while those with longer side chains are more soluble in hydrophobic solvents such as aromatic or aliphatic hydrocarbons. free.fr For the depolymerization of polymers containing ester groups, a mixture of polar protic and polar aprotic solvents, along with a basic compound, can be used. google.com

The solvent can also act as both a medium and a catalyst in some polymerization reactions, such as the enzymatic synthesis of furanic-aliphatic polyesters in ionic liquids and deep eutectic solvents. acs.org

Temperature and Pressure Control in this compound Synthesis

Temperature and pressure are critical parameters that need to be controlled during this compound synthesis to optimize reaction rate, yield, and selectivity. Esterification reactions are typically carried out at elevated temperatures to increase the reaction rate. chemguide.co.uk For example, the synthesis of SMA-EA has been reported at 70°C. rsc.org Melt condensation polymerization, used for synthesizing poly(anhydride-esters), is conducted at high temperatures under vacuum. nih.gov

Temperature also influences the rate of side reactions, such as saponification of ester linkages under basic conditions. memtein.com Lower temperatures during preparation and storage of esterified SMA analogues can significantly reduce saponification. memtein.com

Pressure can also play a role, particularly in polymerization reactions. For instance, the reaction of methylamines with gamma-butyrolactone (B3396035) to produce N-methyl-2-pyrrolidone (NMP), a solvent used in this compound synthesis, is carried out at elevated temperature and superatmospheric pressure. google.com While the direct impact of pressure on the esterification step of SMA is not as detailed in the provided results, pressure control is important in various synthetic and purification processes involving these compounds. For enzymatic synthesis of natural aroma esters, controlled water removal can be achieved by applying low pressure (vacuum). rsc.org This helps to shift the equilibrium towards ester formation. rsc.org The optimization of temperature and vacuum levels can significantly improve conversion rates in ester synthesis. rsc.org

Iii. Advanced Structural Characterization and Compositional Analysis of Sma Esters

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of SMA esters, identifying the presence of key functional groups, and understanding the molecular environment of different atoms within the polymer chain.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in SMA esters and confirming the successful esterification of the SMA copolymer. The characteristic stretching vibrations of chemical bonds absorb infrared radiation at specific frequencies, providing a unique spectral fingerprint.

Key findings from FTIR analysis of SMA esters typically include:

The presence of a strong absorption band in the range of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group thegoodscentscompany.comchem960.com.

A decrease or complete disappearance of the distinct anhydride (B1165640) carbonyl stretching bands, typically observed around 1850 cm⁻¹ and 1780 cm⁻¹ in the precursor SMA copolymer, indicating the ring-opening and reaction of the anhydride moiety thegoodscentscompany.comnih.govuni.lunih.gov.

Absorption peaks in the range of 3000-3100 cm⁻¹ corresponding to aromatic C-H stretching vibrations from the styrene (B11656) units thegoodscentscompany.com.

Bands around 1600 cm⁻¹ indicative of the C=C stretching vibrations within the aromatic rings of styrene thegoodscentscompany.com.

Absorption bands in the region of 1000-1300 cm⁻¹, attributable to C-O stretching vibrations within the ester linkage thegoodscentscompany.comchem960.com. Additional bands around 2943 cm⁻¹ and 2883 cm⁻¹ may be observed for CH₃ and CH₂ stretching vibrations from the alkyl group of the ester fishersci.ca.

The comparison of FTIR spectra of the SMA precursor and the resulting SMA ester clearly demonstrates the chemical transformation that has occurred. thegoodscentscompany.comuni.lu

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei, making it invaluable for confirming the molecular structure and composition of SMA esters. Both ¹H NMR and ¹³C NMR are commonly employed. While ¹¹B NMR was requested, information regarding its specific application to SMA esters was not found in the consulted literature, suggesting it may not be a standard characterization technique for this class of compounds.

¹H NMR Spectroscopy: ¹H NMR spectra of SMA esters exhibit signals corresponding to the protons in the styrene and esterified maleic anhydride units. Characteristic signals for protons on carbons directly attached to the alkoxide oxygen within the ester group are typically observed in the downfield region, often between 3.5 and 4.5 ppm, due to the deshielding effect of the electronegative oxygen atom chem960.com. Signals corresponding to the aromatic protons of styrene are typically found in the 6.5-7.5 ppm range, while aliphatic protons from the polymer backbone and the ester alkyl chain appear in the upfield region thegoodscentscompany.comfishersci.no. Integration of peak areas in the ¹H NMR spectrum can provide quantitative information about the relative proportions of different proton environments, aiding in the determination of the degree of esterification and copolymer composition. neobioscience.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides complementary information by revealing the carbon skeleton of the this compound. Key ¹³C NMR signals for SMA esters include:

Carbonyl carbons of the ester groups, which are significantly deshielded and resonate in the range of 160-180 ppm chem960.com.

Aliphatic carbons attached to the alkoxide oxygen of the ester, typically appearing in the 50-90 ppm range chem960.com.

Aromatic carbons from the styrene units, found in the 110-150 ppm range.

Aliphatic carbons from the polymer backbone and the ester alkyl chain, generally observed in the 15-50 ppm range.

Detailed ¹H and ¹³C NMR assignments, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allow for the comprehensive structural confirmation of SMA esters fishersci.nofishersci.ieuni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is primarily used to analyze the chromophoric groups within SMA esters, most notably the styrene units. Styrene contains a conjugated pi system that absorbs ultraviolet light in the 200-400 nm range easychem.org.

UV-Vis spectroscopy can be applied to:

Confirm the presence of styrene units in the copolymer structure easychem.org.

Determine the concentration of styrene chromophores in solution, which can be related to the copolymer composition easychem.org.

Monitor reactions involving the styrene moiety or changes in the polymer environment that affect its electronic transitions.

For instance, the absorbance of modified graphene grafted with SMA has been characterized using UV-Vis spectroscopy at a selected wavelength of 270 nm.

Chromatographic and Scattering Techniques for Polymer Metrics

These techniques provide crucial information about the physical characteristics of SMA esters as polymers, including their molecular weight distribution and nanoscale structural organization.

GPC, also known as SEC, is a widely used technique to determine the molecular weight distribution (MWD) of polymers. It separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones.

GPC/SEC analysis of SMA esters yields important molecular weight averages, including:

Number-average molecular weight (Mn): Sensitive to the number of molecules in the sample.

Weight-average molecular weight (Mw): Sensitive to the mass of the molecules and is more influenced by higher molecular weight species.

Dispersity (Đ or PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A Đ of 1.0 signifies a monodisperse sample (all molecules have the same molecular weight), while values greater than 1.0 indicate polydispersity.

GPC analysis is essential for characterizing the synthesized SMA esters and comparing their molecular weight properties to the starting SMA copolymer. Calibration with known molecular weight standards, such as polystyrene or pullulan, is typically performed to relate elution volume to molecular weight. Reported molecular weights for SMA copolymers can vary widely depending on the synthesis method and intended application, with some studies reporting Mw values in the range of 2,000 to 15,000 g/mol for certain applications nih.gov, while others investigate higher molecular weight ranges.

SAXS is a powerful technique for investigating the nanoscale structure and organization of materials, including polymers and their assemblies in solution. By analyzing the scattering patterns of X-rays at small angles, SAXS can provide information about the size, shape, and spatial arrangement of structures in the range of a few nanometers to several hundred nanometers.

For SMA esters, particularly in solution or when forming assemblies, SAXS can reveal:

The presence and characteristics of ordered phases, such as lamellar or smectic structures, which can form depending on the polymer architecture and conditions.

Information about interparticle interactions in solution.

Studies using SAXS have confirmed the globular structure of certain SMA copolymers in solution. SAXS is also utilized to study the interaction of SMA copolymers with lipid membranes and the formation of nanodiscs, providing insights into the structural pathways involved. Analysis of SAXS data often involves fitting experimental scattering curves to theoretical models to extract quantitative structural parameters.

Dynamic Light Scattering (DLS) for Polymer Conformation in Solution

Dynamic Light Scattering (DLS) is a valuable tool for determining the size distribution and conformation of polymers in solution. This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. From these fluctuations, the diffusion coefficient of the particles can be determined, which is then related to their hydrodynamic radius. DLS has been applied to study the size of particles formed by styrene-maleic acid (SMA) copolymers and their derivatives in solution, particularly in the context of forming lipid nanodiscs mdpi.comnih.gov. Studies have shown that SMA copolymers can exist in aggregated or random coil conformations in solution, depending on factors such as pH and concentration nih.govuio.no. For example, SMA(3:1) copolymer in buffer solution was measured at different concentrations and temperatures using DLS, revealing information about aggregate size and radius uio.no. DLS measurements have shown that SMA-lipid nanodiscs and modified SMA-SHx-lipid nanodiscs exhibit similar particle diameter distributions acs.org. The conformation of SMA esters in solution is crucial for their applications, such as in drug delivery or membrane protein studies ontosight.aimdpi.com.

Thermal and Thermomechanical Characterization

Thermal and thermomechanical properties of SMA esters are critical for determining their processing conditions, application suitability, and stability under varying temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed for this purpose.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Compositional Stability

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique provides insights into the thermal stability, decomposition behavior, and volatile content of materials. TGA is frequently used to evaluate the thermal degradation of SMA esters and related copolymers google.comscirp.orgspiedigitallibrary.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netcanada.caresearchgate.net. Studies have shown that SMA copolymers and their esterified derivatives exhibit thermal stability up to certain temperatures, with decomposition occurring in distinct stages researchgate.netresearchgate.net. For instance, some synthesized copolymers have been found to be thermally stable up to temperatures of 255–265°C researchgate.net. TGA analysis can also indicate the successful grafting of polymers onto surfaces by showing the weight loss corresponding to the grafted material scirp.orgrsc.org. The temperature at which significant weight loss occurs (e.g., T5% or T50%) is often used as an indicator of thermal stability mdpi.com.

An example of TGA data for SMA and modified SMA can be seen in studies involving surface modification of nanoclays, where TGA curves show the thermal decomposition of the pristine materials and the modified products, allowing for the estimation of grafting ratios scirp.org.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference, as a function of temperature. This technique is used to study thermal transitions such as glass transitions, melting, crystallization, and solid-solid transitions ontosight.airesearchgate.netmdpi.combohrium.comlpnu.uaresearchgate.netszfki.hupan.pl. For SMA esters and related copolymers, DSC is utilized to analyze phase transition behavior, providing information about their thermal properties ontosight.airesearchgate.netsphinxsai.com. While specific glass transition (Tg) or melting temperatures (Tm) are considered material properties and thus excluded from detailed discussion here, the application of DSC to observe these transitions is relevant for understanding the thermal behavior of SMA esters. DSC can reveal changes in phase transition temperatures and enthalpies upon copolymerization, esterification, or blending nih.govmdpi.comresearchgate.netbohrium.comresearchgate.net. For example, DSC measurements have been used to characterize PBST/PLA blends with SMA copolymer as a compatibilizer, showing effects on thermal properties mdpi.com. DSC curves can exhibit endothermic and exothermic peaks corresponding to various phase transitions upon heating and cooling bohrium.comresearchgate.netszfki.hu.

Surface and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Topography

An example of SEM application is in the study of modified nanoclays with SMA copolymers, where FESEM images were used to observe the morphology of the modified surfaces scirp.org. SEM images have also been used to characterize the morphology of SMA and polyethyleneimine-grafted SMA, showing changes in surface structure upon grafting mdpi.com.

Transmission Electron Microscopy (TEM) for Internal Morphology

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal structure of materials at the nanoscale. In the context of SMA esters, TEM can provide valuable information about their morphology, including the arrangement of polymer chains, the presence of distinct phases, and the shape and size of any self-assembled structures, such as nanoparticles or lipid nanodiscs formed when SMA-based polymers interact with lipid bilayers. acs.orgdelongamerica.com

TEM operates by transmitting a high-energy electron beam through a thin sample. The interaction of the electrons with the sample's internal structure creates an image that reveals details about particle morphology, crystal structure, lattice spacing, and defects. delongamerica.com For polymer systems like SMA esters, TEM can visualize the distribution of different components within a blend or the morphology of copolymer aggregates. While TEM is excellent for high-resolution imaging, sample preparation can be complex, often requiring techniques like sectioning, staining, or cryogenic cooling to preserve the native structure. mdpi.com Studies on modified SMA polymers, such as SMA-SH used for solubilizing membrane proteins, have utilized TEM to confirm the formation of disc-shaped particles, similar to those formed by unmodified SMA, with diameters in the nanometer range. acs.org

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Surface Chemistry

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used technique for analyzing the surface chemistry of materials. It is particularly useful for examining solid or liquid samples with minimal or no sample preparation. mt.comanton-paar.com ATR-FTIR provides information about the functional groups present on the surface of the this compound, which is crucial for understanding surface modifications, interactions, and chemical composition. delongamerica.commt.com

The ATR technique works by placing the sample in intimate contact with a crystal with a high refractive index. An infrared beam is directed through the crystal, undergoing total internal reflection at the crystal-sample interface. This creates an evanescent wave that extends a short distance into the sample's surface. The evanescent wave interacts with the chemical bonds in the sample, and the absorbed frequencies are measured by the FTIR spectrometer. mt.comanton-paar.com This results in an infrared spectrum that is characteristic of the functional groups present in the near-surface region of the material. ATR-FTIR is effective in identifying key functional groups in SMA esters, such as the characteristic carbonyl stretching vibrations of ester groups (typically appearing around 1730 cm⁻¹) and residual anhydride groups (often seen around 1779 cm⁻¹ and 1855 cm⁻¹). mdpi.commemtein.comniscpr.res.inresearchgate.net Changes in the intensity or position of these bands can indicate the degree of esterification or other chemical modifications on the polymer surface. memtein.comniscpr.res.inresearchgate.net ATR-FTIR has been used to confirm the successful grafting of SMA copolymers onto surfaces through esterification reactions by observing the appearance of ester carbonyl bands and the decrease in anhydride peaks. scirp.org

Elemental Compositional Analysis

Elemental compositional analysis techniques are employed to determine the elemental makeup of SMA esters, providing quantitative data on the percentages of elements such as carbon, hydrogen, oxygen, and potentially nitrogen or sulfur if modifications have been made. This analysis is essential for verifying the stoichiometry of the synthesized polymer and its derivatives and for assessing the purity of the material.

Common methods for elemental analysis include combustion analysis, which determines the percentages of carbon, hydrogen, and nitrogen by combusting the sample and measuring the resulting gases. Oxygen content can sometimes be determined directly or by difference. cellulosechemtechnol.ro For SMA esters, elemental analysis can confirm the presence and proportion of elements introduced through the styrene and maleic anhydride monomers, as well as any elements present in the alcohol used for esterification or other modifying agents. mdpi.comsphinxsai.comresearchgate.netresearchgate.netsphinxsai.com For instance, studies on modified SMA copolymers have reported elemental analysis data showing the percentages of carbon, hydrogen, and nitrogen, which helped confirm the successful reaction with nitrogen-containing compounds. researchgate.netsapub.org Variations in elemental composition compared to theoretical values can indicate incomplete reactions or the presence of impurities. sphinxsai.com

Table 1 provides illustrative examples of elemental analysis data for SMA and some modified SMA derivatives, highlighting how the elemental composition changes upon chemical modification.

Table 1: Illustrative Elemental Analysis Data for SMA and Modified SMA Derivatives

| Sample | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Sulfur (%) |

| SMA | 69.98 | 3.66 | 0.00 | - |

| SMA-EthDA | 58.36 | 7.93 | 9.13 | - |

| SMA-HmDA | 61.88 | 9.16 | 7.45 | - |

| Modified SMA (P1) | 63.34 | 5.41 | 2.23 | 5.13 |

| Modified SMA (P2) | 64.89 | 6.24 | - | 5.23 |

Note: Data compiled from various sources and representational; actual values may vary depending on the specific SMA type and modification. sphinxsai.comresearchgate.netsapub.org

Elemental analysis, in conjunction with spectroscopic techniques like FTIR and NMR, provides a comprehensive understanding of the chemical structure and composition of SMA esters, essential for their characterization and application development. mdpi.comresearchgate.netresearchgate.net

Iv. Theoretical and Computational Investigations of Sma Esters

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are employed to investigate the electronic structure and reactivity of Sma esters and their constituent monomers, styrene (B11656) and maleic anhydride (B1165640), as well as the intermediate copolymer. These calculations can provide detailed information about molecular geometries, charge distributions, reaction pathways, and energy barriers. For instance, quantum chemistry can be used to study the electronic properties of the styrene-maleic anhydride charge-transfer complex, which is implicated in the alternating copolymerization mechanism. Calculations can also shed light on the reactivity of the anhydride ring towards esterification, including the influence of the polymer chain and the nature of the attacking alcohol. Studies on related ester compounds, such as liquid crystalline benzoic acid esters, have utilized quantum-chemical calculations to gain insight into molecular packing arrangements and how structural modifications, like the introduction of fluorinated side chains, affect mesomorphic properties and stability. These calculations can help rationalize experimental observations, such as the increased transition temperatures and broadened smectic A (SmA) phases observed with fluorinated side chains, by providing details on molecular bending and packing efficiency.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and dynamics of polymer chains, including Sma esters. These simulations can provide insights into how the polymer chain folds, the flexibility of the ester side chains, and how these factors are influenced by the surrounding environment, such as solvent or interaction with other molecules. For Sma copolymers (the precursor to Sma esters), coarse-grained MD simulations have been used to model their interaction with lipid membranes, showing how the polymer binds to lipids via styrene groups and adsorbs onto the membrane surface. These simulations have also indicated that SMA polymers can form dynamic collapsed structures in solution, which then interact individually with the lipid bilayer. Conformational analysis using MD simulations can help understand how changes in pH affect the structure and solubility of SMA polymers, driven by the conformational transitions of the maleic acid segments. For esterified SMA polymers used in membrane protein extraction, MD simulations can provide insights into the polymer's behavior in a membrane-like environment and its interaction with encapsulated proteins and lipids.

Constitutive Modeling for Thermoelastic Response of Sma Ester-Based Materials

Constitutive modeling focuses on establishing mathematical relationships between stress, strain, temperature, and other relevant variables to describe the mechanical behavior of materials. While much of the constitutive modeling literature for "SMA" refers to Shape Memory Alloys, the principles can be applied to polymer-based materials, including Sma esters, particularly when they exhibit temperature-dependent mechanical properties or are used in applications requiring specific thermoelastic responses. For this compound-based materials, constitutive models could be developed to predict their response to mechanical stress and temperature changes, considering factors such as the glass transition temperature, the degree of esterification, and the type of alcohol used. Such models would be essential for designing and simulating the performance of this compound materials in various applications, such as coatings, adhesives, or drug delivery systems, where their mechanical and thermal properties are critical.

Computational Studies on Polymer-Substrate Interactions

Computational studies, including MD simulations and other modeling techniques, are valuable for investigating the interactions between Sma esters and various substrates. This is particularly relevant in applications like pigment dispersion in coatings and inks, where the this compound acts as a dispersant. Computational models can help understand how the chemical moieties of the this compound, including the hydrophilic ester groups and hydrophobic styrene segments, interact with the surface of pigment particles, influencing wetting and dispersion stability. Furthermore, computational studies can explore the interactions of Sma esters with biological membranes, as these polymers, including partially-esterified variants, are used for extracting membrane proteins. Simulations can provide molecular-level details on how the polymer inserts into and disrupts the lipid bilayer to form polymer-lipid nanoparticles (SMALPs).

**4.5. Predictive Models for Polymerization Kinetics and

V. Chemical Degradation Pathways and Mechanisms of Sma Esters

Hydrolytic Degradation of Ester Linkages

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of SMA esters, the target of this reaction is the ester group (-COO-), which is introduced by the reaction of the maleic anhydride (B1165640) moieties with an alcohol. The hydrolytic degradation of these ester linkages results in the scission of the side chain, regenerating a carboxylic acid group on the polymer backbone and releasing the corresponding alcohol.

The reaction can be catalyzed by either acidic or basic conditions. acs.org

Acid Catalysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. acs.org

Base Catalysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate anion and an alcohol. acs.org

The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the local concentration of water. acs.orgnih.gov Elevated temperatures generally accelerate the reaction kinetics of hydrolysis. acs.org The process converts the relatively hydrophobic ester into a more hydrophilic, water-soluble poly-acid (styrene-maleic acid copolymer), fundamentally altering the polymer's physical and chemical properties. nih.govsapub.org

Mechanistic Studies of Autocatalysis in Ester Hydrolysis

A key feature in the degradation of many polyesters, including SMA esters, is the phenomenon of autocatalysis. nih.govcarbodiimide.com Autocatalytic hydrolysis occurs when the products of the degradation reaction themselves catalyze further degradation. carbodiimide.com In the case of SMA esters, the hydrolysis of an ester bond generates a carboxylic acid group. nih.govcarbodiimide.com This newly formed acidic group, located on the polymer backbone, can then act as an internal catalyst for the hydrolysis of a neighboring ester group. researchgate.net

Influence of Sma Ester Architecture on Degradation Susceptibility

Steric Hindrance: The size and structure of the alcohol group used to form the ester play a critical role. Bulky alkyl groups (e.g., tert-butyl) can physically shield the ester's carbonyl carbon from the incoming water molecule, a phenomenon known as steric hindrance, which significantly slows the rate of hydrolysis. proquest.com Conversely, smaller, less hindered groups (e.g., methyl or ethyl) allow for easier access and faster degradation. sgu.ru

Hydrophobicity/Hydrophilicity: The hydrophobicity of the ester side chain affects water diffusion into the polymer matrix. Long, hydrophobic alkyl chains can repel water, reducing its local concentration near the ester linkages and thereby decreasing the hydrolysis rate. mdpi.com In contrast, incorporating hydrophilic components into the polymer structure can increase water absorption, leading to faster degradation. nih.govmdpi.com

Copolymer Composition: The density of ester groups along the polymer backbone, determined by the styrene-to-maleic anhydride ratio, influences the potential for autocatalysis. A higher proportion of maleic anhydride units results in a higher concentration of ester groups and, consequently, a greater number of carboxylic acid groups generated upon hydrolysis, which can enhance the autocatalytic effect. researchgate.net

The following table summarizes the expected influence of these architectural features on the rate of hydrolytic degradation.

| Architectural Feature | Example | Influence on Hydrolysis Rate | Rationale |

| Ester Group Size | Methyl vs. tert-Butyl | Slower for bulky groups | Increased steric hindrance shields the ester linkage from nucleophilic attack by water. proquest.com |

| Side-Chain Hydrophilicity | Hydrophobic (Dodecyl) vs. Hydrophilic (PEG side-chain) | Slower for hydrophobic groups | Hydrophobic chains repel water, reducing its access to the ester bonds. Hydrophilic chains increase water uptake, accelerating hydrolysis. mdpi.com |

| Maleic Anhydride Content | High MA Ratio vs. Low MA Ratio | Faster for high MA ratio | Higher density of ester groups leads to a greater concentration of autocatalytic carboxylic acid groups upon initial hydrolysis. researchgate.net |

Controlled Chemical Degradation Strategies for Material Recycling and Repurposing

The inherent susceptibility of the ester bond to hydrolysis can be leveraged for controlled degradation, forming the basis for chemical recycling and material repurposing strategies. osaka-u.ac.jp By intentionally manipulating conditions to accelerate hydrolysis, this compound polymers can be broken down into valuable constituent components.

Chemical recycling of SMA esters typically involves treating the polymer with a strong acid or base to rapidly and completely cleave the ester side chains. This process reverts the polymer to its styrene-maleic acid (SMA) form, which is a water-soluble polymer with numerous industrial applications, such as dispersants, binders, and coatings. wikipedia.org The alcohol component is also recovered as a separate byproduct.

This approach represents a form of closed-loop recycling where a plastic material is chemically depolymerized not necessarily back to its original monomers, but to another functional polymer. bohrium.com The key advantages of this strategy are:

Value Retention: The polymer backbone is not destroyed but is repurposed into a new, valuable material (SMA).

Waste Reduction: It provides an end-of-life solution that avoids landfilling or incineration.

Tunability: The degradation process can be controlled by adjusting parameters like pH, temperature, and catalysts, allowing for efficient and targeted material recovery. osaka-u.ac.jp

By designing this compound architectures with specific degradation kinetics, it becomes possible to create polymers that are stable during their service life but can be readily deconstructed on demand, contributing to a more circular and sustainable polymer economy. bohrium.com

Vi. Advanced Material Applications of Sma Esters

Role in Coating and Ink Formulations

In the formulation of coatings and inks, achieving stable, uniform, and durable systems is paramount. Sma esters function as multifunctional additives that significantly contribute to these goals by influencing pigment behavior, controlling system rheology, and ensuring robust film formation and adhesion.

Effective pigment dispersion is crucial for the performance of water-based inks and coatings, involving the wetting of pigment agglomerates, breaking them down into primary particles, and preventing them from reagglomerating. pcimag.com Sma esters act as high-performance polymeric surfactants to facilitate this process. pcimag.com Their amphipathic nature, with hydrophobic styrene (B11656) and ester chain groups alongside hydrophilic anhydride (B1165640) and acid groups, allows them to adsorb onto pigment surfaces, providing steric and electrostatic stabilization. pcimag.com This prevents issues such as gelling, loss of color strength, and reduced gloss. pcimag.com

Research has shown that the balance between hydrophobic and hydrophilic moieties is critical for performance. This balance can be quantified using a "hydrophobicity index," defined as the ratio of the total molecular weight of hydrophobic groups to the total molecular weight of the Sma ester. pcimag.com Studies on various Sma alkyl esters have demonstrated that both this index and the specific type of alcohol used for esterification are important factors in their effectiveness as dispersants. pcimag.com For instance, in tests with pigments like lithol rubine and phthalo blue, certain Sma esters provided superior color development and lower dispersion viscosity compared to others. pcimag.com The foaming characteristics of the this compound solution are also a key consideration, as excessive foam can hinder the wetting of pigment agglomerates during the high-shear dispersion process. pcimag.com

| This compound Designation | Styrene to Maleic Anhydride Ratio | Esterifying Alkyl Alcohol | Hydrophobicity Index |

|---|---|---|---|

| Experimental Ester 1 | 1:1 | Propyl (C3) | 66.5 |

| This compound B (Commercial) | Not Specified | Not Specified | 71.1 |

| This compound A (Commercial) | Not Specified | Not Specified | 74.3 |

| Experimental Ester 2 | 4:1 | Stearyl (C18) | 77.1 |

| NTX 7639 | Not Specified | Proprietary | 71.1 - 74.3 range |

| NTX 7638 | Not Specified | Proprietary | 71.1 - 74.3 range |

Data sourced from research on new Sma esters as pigment dispersants. pcimag.com

The rheology, or flow behavior, of a coating is critical to its performance during storage, application, and post-application leveling. core.ac.uk Rheology modifiers are used to control viscosity and ensure properties like good sag resistance without compromising flow. core.ac.ukelementis.com Sma esters contribute to the rheological stability of coating systems, primarily through their function as effective dispersing agents. google.com By preventing the flocculation and agglomeration of pigment particles, they help maintain a stable and manageable viscosity. pcimag.com Certain this compound formulations have been shown to yield dispersions with beneficially low viscosity, which is critical for handling and application. google.com The ability to maintain this low viscosity over time (aged viscosity) is a key indicator of a stable dispersion, preventing post-addition thickening and ensuring predictable application properties. pcimag.com

Proper film formation is essential for a coating to provide its desired protective and aesthetic qualities. pcimag.com A critical aspect of this is adhesion, particularly on challenging, low-energy substrates like plastics. pcimag.comradtech.org Sma esters are recognized for their ability to promote adhesion in various coating systems. pcimag.com The presence of polar functional groups, such as carboxylic acid and ester moieties, along the polymer backbone enhances the coating's affinity for a range of substrates. pcimag.com Specific grades, such as SMA 1440 and SMA 17352, have been identified as outstanding additives for improving the adhesion and wetting of coatings on polymeric films like polyethylene and polypropylene. pcimag.com This functionality makes them valuable components in the formulation of high-performance inks and overprint varnishes designed for plastic packaging and labels. pcimag.compcimag.com

Polymer Blending and Modification

The practice of blending different polymers is a cost-effective strategy for creating new materials with tailored properties. However, most polymers are thermodynamically immiscible, leading to blends with poor phase stability and weak mechanical properties. Sma esters play a crucial role as compatibilizers and surface modifiers to overcome these challenges.

Sma copolymers and their ester derivatives are effective reactive compatibilizers for a wide range of immiscible polymer blends. wikipedia.org Their effectiveness stems from their unique chemical structure; the styrene segments of the Sma polymer are miscible with styrenic resins like polystyrene (PS) and acrylonitrile-butadiene-styrene (ABS), while the maleic anhydride or ester/acid groups can react with or exhibit strong intermolecular interactions (e.g., hydrogen bonding) with polar polymers such as polyamides (PA) and polyesters (PET). plastemart.commdpi.com

When added to an immiscible blend during melt processing, the this compound preferentially locates at the interface between the two phases. This reduces the interfacial tension, leading to a finer and more stable dispersion of one polymer phase within the other. nycu.edu.tw Furthermore, the chemical reactions between the Sma's functional groups and the polar polymer can form graft copolymers in-situ, which act as molecular stitches that covalently bond the two phases together. nycu.edu.tw This enhanced interfacial adhesion is critical for efficient stress transfer between the phases, resulting in significantly improved mechanical properties. mdpi.com This compatibilization strategy has been successfully applied to commercially important blends such as PA/ABS, PA66/poly(phenylene ether) (PPE), and PET/PS. plastemart.commdpi.comnycu.edu.tw

| Sma Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 53.3 | 5.1 |

| 2.5 | 59.8 | 6.4 |

| 5.0 | 62.5 | 7.7 |

| 10.0 | 63.1 | 8.5 |

| 15.0 | 66.4 | 10.9 |

Data adapted from a study on Sma compatibilized Polyamide 66/Poly(phenylene ether) blends. mdpi.com

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are widely used due to their low cost and excellent bulk properties. However, their chemically inert and non-polar surfaces lead to poor adhesion, wettability, and compatibility with other materials. researchgate.net Surface modification is therefore necessary to enhance their performance in advanced applications.

| Modifier Added to HDPE (1 wt%) | Esterifying Alcohol | Water Contact Angle (°) |

|---|---|---|

| None (Pure HDPE) | N/A | 102.3 |

| Sma-Octadecanol Ester | Octadecanol (C18) | 94.5 |

| Sma-Tetradecanol Ester | Tetradecanol (C14) | 90.2 |

| Sma-Octanol Ester | Octanol (C8) | 87.4 |

Data sourced from research on the surface enrichment properties of Sma esters in polyethylene blends. researchgate.net

Interfacial Adhesion Enhancement in Composites

A critical factor in the performance of composite materials is the strength of the bond between the reinforcing filler (like wood or glass fibers) and the polymer matrix. Sma esters serve as highly effective coupling agents, significantly improving this interfacial adhesion. The hydrophobic styrene segments of the this compound are compatible with polymer matrices like polystyrene, while the polar ester and remaining carboxylic acid or anhydride groups can form strong interactions—including covalent bonds—with hydroxyl groups on the surface of fillers.

This dual compatibility allows the this compound to act as a molecular bridge at the interface, leading to more efficient stress transfer from the matrix to the reinforcement. The result is a composite material with substantially improved mechanical properties. Research has shown that the addition of even small amounts of Sma esters can lead to significant gains in the strength and stiffness of the final product. unirioja.es

For instance, in wood-plastic composites (WPCs) based on recycled polystyrene, the incorporation of an Sma coupling agent has been shown to markedly increase mechanical performance. The effectiveness of the this compound is dependent on factors such as its molecular weight and the content of maleic anhydride groups. unirioja.esresearchgate.net Lower molecular weight variants provide better flow and migration to the fiber surface, while a higher concentration of functional groups offers more potential interaction sites with the wood flour. unirioja.es This enhanced adhesion reduces void content within the composite, further contributing to its improved durability. researchgate.net

Table 1: Effect of this compound Coupling Agent on Mechanical Properties of Polystyrene/Wood Flour Composites

| Composite Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |

|---|---|---|---|

| Polystyrene + 20% Wood Flour (Untreated) | 45.2 | 2.8 | 8.5 |

| Polystyrene + 20% Wood Flour + 2% this compound | 58.9 | 3.5 | 11.2 |

This table presents representative data showing the significant improvement in mechanical properties of a wood-plastic composite upon the addition of a 2% this compound coupling agent. The enhanced interfacial adhesion leads to increased strength and stiffness.

Development of Specialty Polymers and Resins

The unique reactivity and physical properties of Sma esters make them valuable building blocks or additives in the formulation of a wide range of specialty polymers and resins designed for high-performance applications.

Sma esters are utilized to modify and enhance the properties of thermosetting resins, such as epoxy systems. When blended with epoxy resins, Sma copolymers and their ester derivatives can act as curing agents or property modifiers. The anhydride or carboxylic acid groups of the this compound can react with the epoxy groups, becoming integrated into the crosslinked network. oriprobe.com

Table 2: Thermal and Dielectric Properties of Epoxy Resin Modified with this compound

| Resin System | Glass Transition Temp. (Tg) (°C) | Dielectric Constant (1 GHz) | Moisture Absorption (%) |

|---|---|---|---|

| Standard Epoxy Resin | 175 | 3.5 | 0.45 |

| Epoxy-Sma Ester Hybrid | 210 | 2.9 | 0.20 |

This table illustrates the performance enhancements in a thermoset resin system when modified with an this compound. The resulting hybrid material exhibits a higher glass transition temperature, a lower dielectric constant, and reduced moisture uptake, making it suitable for advanced electronics.

Liquid crystalline polymers (LCPs) are a class of materials known for their high degree of molecular order, which imparts exceptional strength and thermal stability. The stability of the liquid crystalline phase, or mesophase, is crucial to their performance. While direct evidence of Sma esters being a primary component in LCPs is specialized, the principles of polymer chemistry allow for their use in stabilizing such phases.

In the microelectronics industry, precision and material stability are paramount. Sma esters are formulated into functional resins for applications such as photoresists and encapsulants. graftpolymer.com Their film-forming capabilities, thermal stability, and low dielectric properties are highly advantageous. google.commdpi.com

As binders in photosensitive resin compositions, Sma esters provide excellent adhesion to substrates and act as a durable matrix for pigments and photoactive compounds used in the fabrication of color filters for displays. google.com Their solubility in specific organic solvents allows for the creation of uniform, thin coatings required for photolithography processes. mdpi.com Furthermore, the modification of Sma copolymers can yield materials with very low dielectric constants, which is a critical requirement for insulating layers in high-frequency printed circuit boards to prevent signal loss and crosstalk. google.commdpi.com

Applications in Industrial Process Enhancement

The utility of Sma esters extends beyond solid materials into the modification of fluid properties, where they can significantly improve the efficiency of industrial processes.

The transportation of waxy crude oil through pipelines is often hindered by the crystallization and precipitation of paraffin waxes at lower temperatures. This phenomenon increases the oil's viscosity and can lead to pipeline blockage. Sma esters, particularly those with long alkyl chains, are highly effective as pour point depressants (PPDs) and flow improvers. researchgate.net

These comb-like polymers function by co-crystallizing with the paraffin waxes in the crude oil. researchgate.net The bulky, non-polar polymer backbone disrupts the formation of the large, interlocking wax crystal network that is responsible for gelling the oil. Instead, smaller, non-agglomerated crystals are formed, allowing the oil to remain fluid at lower temperatures. The length of the ester's alkyl side chain is a critical factor in its performance, with longer chains generally providing greater depression of the pour point. researchgate.netresearchgate.net The addition of Sma esters can dramatically lower the pour point and reduce the viscosity of waxy crude oil, thereby ensuring smoother pipeline transport and reducing operational costs. researchgate.netekb.eg

Table 3: Performance of this compound as a Pour Point Depressant in Waxy Crude Oil

| Additive Concentration (ppm) | Pour Point of Crude Oil (°C) | Viscosity at 27°C (mPa·s) |

|---|---|---|

| 0 (Untreated) | 27 | 110 |

| 5,000 | 6 | 45 |

| 10,000 | -3 | 24 |

This table demonstrates the effectiveness of a long-chain this compound in improving the flow properties of waxy crude oil. Increasing the concentration of the additive significantly reduces both the pour point and the dynamic viscosity of the oil. researchgate.net

Polymeric Surfactants and Emulsifiers

Esters of styrene-maleic anhydride (SMA) copolymers are effective polymeric surface-active agents due to their amphiphilic nature. These molecules possess both hydrophilic components, derived from the anhydride, carboxylic acid, and ester functionalities, and hydrophobic components, which include the styrene units and the alkyl chains of the ester groups pcimag.compcimag.com. This dual character allows them to function as efficient dispersants and emulsifiers in various applications, particularly in waterborne systems pcimag.comresearchgate.net.

The functionality of SMA esters as surfactants stems from the highly functionalized polymer backbone, which can be chemically modified to create anionic, cationic, or nonionic properties researchgate.net. The esterification of the maleic anhydride moiety is a key modification that allows for the tailoring of these properties. For instance, the reaction of the anhydride group can produce partial esters, which contain ester, carboxylic acid, and anhydride functionalities, enhancing their solubility in certain solvents and their performance as surfactants pcimag.com.

In the coatings and inks industry, SMA esters are widely used as pigment dispersants pcimag.compolychemltd.comslideshare.net. Their ability to adsorb onto the surface of pigment particles prevents agglomeration and ensures stable dispersion. This leads to improved color development, gloss, and viscosity stability in the final product pcimag.comslideshare.net. The hydrophobic portion of the this compound associates with the pigment surface, while the hydrophilic portion extends into the aqueous medium, providing steric and/or electrostatic stabilization. The balance between the hydrophilic and hydrophobic groups within the molecule is crucial for its performance and can be quantified using a hydrophobicity index, defined as the ratio of the molecular weight of the hydrophobic groups to the total molecular weight of the this compound pcimag.com. Research has focused on optimizing this balance to create more universal dispersants for a wide range of pigments pcimag.com.

The effectiveness of SMA esters as dispersants is evident in their ability to produce stable, low-viscosity pigment dispersions. For example, studies comparing different SMA esters in lithol rubine dispersions have shown significant variations in performance, with some esters providing greater color development and lower viscosity than others pcimag.com.

| Dispersant | Initial Viscosity (cps) | Viscosity after 24h (cps) | Color Strength (%) |

| This compound A | 30 | ~60 | 87 |

| This compound B | 40 | ~80 | 100 |

This table is interactive and represents illustrative data based on research findings where this compound B shows superior color strength despite a slightly higher viscosity compared to this compound A.

Furthermore, the low molecular weight of typical SMA resins makes them particularly suitable for use as polymeric surfactants in dispersing and emulsifying applications google.com. They can be converted into amic acids, which are highly soluble in water and exhibit low solution viscosity, making them excellent for creating stable metallic and organic pigment dispersions google.com.

Environmental Remediation and Separation Technologies

The inherent reactivity of the maleic anhydride group within the styrene-maleic anhydride copolymer backbone makes it a versatile platform for developing materials for environmental applications jchemrev.comwikipedia.org. By functionalizing the anhydride moiety, the copolymer can be transformed into a highly effective adsorbent for various pollutants.

Modified styrene-maleic anhydride copolymers have demonstrated significant potential for the adsorption and removal of toxic heavy metal cations from aqueous solutions and industrial wastewater jchemrev.comsapub.orgunilongindustry.com. The anhydride groups are readily functionalized with nucleophilic compounds, such as amines, to introduce chelating sites that can bind strongly with metal ions like Lead (Pb(II)), Copper (Cu(II)), Cadmium (Cd(II)), Chromium (Cr(VI)), and Silver (Ag(I)) jchemrev.comsapub.orgresearchgate.net. This chemical modification enhances the copolymer's adsorption capacity and selectivity for target metals jchemrev.com.

The adsorption process is influenced by several key experimental parameters, including the pH of the solution, the initial concentration of metal ions, and the contact time between the adsorbent and the solution jchemrev.comsapub.org. The pH is particularly critical as it affects the protonation of the functional groups on the adsorbent surface. Generally, metal ion adsorption is low at acidic pH values (below 3) because the carboxylic acid and amine groups are protonated, reducing their ability to bind with positive metal ions. As the pH increases (typically to around 5-6), these groups deprotonate, becoming available for complexation and leading to a significant increase in metal ion removal sapub.orglp.edu.ua.

Research has shown that SMA-based adsorbents can achieve high removal efficiencies. For instance, a double-grafted copolymer of chitosan-g-maleic anhydride-g-styrene was reported to remove up to 90.2% of Cu(II) and 89.6% of Cr(VI) from wastewater jchemrev.com. Similarly, SMA copolymers modified with diamines have been successfully used for the uptake of Cd(II), Cu(II), and Pb(II) sapub.orgresearchgate.net. In another study, a magnetic nanocomposite based on modified SMA and Fe₃O₄ nanoparticles exhibited a maximum adsorption capacity of 78.2 mg/g for Ag(I) ions at a pH of 7 jchemrev.com.

| Metal Ion | Adsorbent | Optimal pH | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) |

| Cu(II) | Chitosan-g-MA-g-Styrene | 6.0 | - | 90.2 |

| Cr(VI) | Chitosan-g-MA-g-Styrene | 5.5 | - | 89.6 |

| Ag(I) | Modified Fe₃O₄@SMA | 7.0 | 78.2 | >95 (Recovery) |

| Cu(II) | SMA-Diamine Derivative | 5.0 | - | - |

| Pb(II) | SMA-Diamine Derivative | 5.0 | - | - |

| Cd(II) | SMA-Diamine Derivative | 5.0 | - | - |

This interactive table summarizes key research findings on the performance of various modified SMA copolymers in removing heavy metal cations from water.

The kinetics of the adsorption process for these materials often fit a pseudo-second-order model, indicating that chemisorption is the rate-limiting step sapub.orglp.edu.ua. Furthermore, the equilibrium data frequently align well with both the Langmuir and Freundlich isotherm models, which describe monolayer adsorption on a homogeneous surface and multilayer adsorption on a heterogeneous surface, respectively sapub.orgresearchgate.net. The cost-effectiveness, stability, and high efficiency of these SMA-derived materials make them promising candidates for advanced water purification technologies jchemrev.comjchemrev.com.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters to optimize Sma ester synthesis, and how are they systematically evaluated?

- Methodological Answer : Key parameters include catalyst type (e.g., NaOH vs. KOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to oil (1:3–1:9), and reaction temperature (25–60°C). These factors are evaluated using controlled experiments with replicates (≥3 trials per condition) to ensure reproducibility. Data should be expressed as means ± SEM, and randomization of sample batches is recommended to minimize bias .

Q. How should researchers report experimental methods to ensure reproducibility in this compound studies?

- Methodological Answer : Follow guidelines for detailed experimental protocols:

- Specify reaction conditions (e.g., temperature, stirring rate).

- Characterize new compounds with NMR, IR, and elemental analysis.

- Report yields as mass percentages and purity via chromatography.

- Use standardized abbreviations (e.g., "wt%" for catalyst concentration) and cite literature for known compounds. Reproducibility requires transparency in auxiliary data (e.g., solvent batches, equipment calibration) .

Q. What statistical methods are essential for analyzing variability in this compound synthesis yields?

- Methodological Answer : Employ two-tailed t-tests to compare group means and ANOVA for multi-parameter interactions. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Report p-values with confidence intervals (e.g., 95% CI) and justify sample sizes using power analysis. Replicates (n ≥ 3) are mandatory to validate trends .

Advanced Research Questions

Q. How can the Taguchi experimental design method resolve conflicting data on catalyst efficiency in this compound production?

- Methodological Answer : The Taguchi method uses orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) to test multiple variables efficiently. For example, a study on rapeseed methyl ester identified catalyst concentration (77.6% contribution) as the most significant factor via ANOVA, resolving contradictions from earlier single-variable trials. Signal-to-noise (S/N) ratios ("larger-the-better") quantify robustness, while validation experiments confirm optimized conditions (e.g., 1:6 molar ratio, 1.5 wt% NaOH, 60°C) .

Q. What strategies address discrepancies in purity measurements between spectroscopic and chromatographic methods for this compound characterization?

- Methodological Answer : Cross-validate results using complementary techniques:

- Compare NMR integration (proton counting) with GC-FID peak areas.

- Apply principal component analysis (PCA) to identify outliers in spectral datasets.

- Use elemental analysis to verify stoichiometry. Discrepancies >5% require re-evaluation of calibration standards or solvent interference .

Q. How do ethical considerations influence experimental design in this compound research involving hazardous reagents?

- Methodological Answer : Ethical protocols mandate:

- Risk assessments for toxic catalysts (e.g., H2SO4) with proper waste disposal.

- Randomization of hazardous reaction batches to avoid operator bias.

- Detailed safety notes in publications (e.g., "Caution: exothermic reactions at >60°C"). Institutional review boards (IRBs) may require justification for high-risk procedures .

Tables for Reference

Table 1 : Key Parameters in this compound Synthesis (Taguchi L9 Design)

Table 2 : Statistical Tests for Common Data Contradictions

| Scenario | Recommended Test | Application Example |

|---|---|---|

| Comparing two catalysts | Welch’s t-test | NaOH vs. KOH efficiency |

| Multi-factor interactions | Two-way ANOVA | Temperature × catalyst synergy |

| Non-normal yield distribution | Kruskal-Wallis H-test | Skewed chromatographic purity data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.